molecular formula C14H15NO2 B138339 3-Hhin CAS No. 149916-72-3

3-Hhin

Cat. No.: B138339
CAS No.: 149916-72-3
M. Wt: 229.27 g/mol
InChI Key: SHJPHFOZSJSLOA-UHFFFAOYSA-N
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Description

3-Hhin: is a synthetic organic compound that belongs to the indolinone family. Indolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes a hydroxyl group and an alkyne moiety, makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hhin typically involves the following steps:

    Sonogashira Coupling Reaction: This reaction involves the coupling of 2-iodoaniline with 1-hexyne in the presence of a palladium catalyst and copper iodide.

    Cyclization Reaction: The resulting 2-ethynylaniline undergoes cyclization to form the indolinone core.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

3-Hhin can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The alkyne moiety can be reduced to an alkene or an alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.

    Substitution: Reagents like thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products

    Oxidation: Formation of 3-(1-Hexynyl)-2-indolinone.

    Reduction: Formation of 3-(1-Hexenyl)-3-hydroxy-2-indolinone or 3-(1-Hexyl)-3-hydroxy-2-indolinone.

    Substitution: Formation of 3-(1-Hexynyl)-3-chloro-2-indolinone.

Scientific Research Applications

3-Hhin has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hhin involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the alkyne moiety can participate in click chemistry reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hhin is unique due to its combination of an indolinone core with both a hydroxyl and an alkyne group. This combination allows for a wide range of chemical modifications and biological activities, making it a versatile compound in research and development.

Properties

IUPAC Name

3-hex-1-ynyl-3-hydroxy-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-2-3-4-7-10-14(17)11-8-5-6-9-12(11)15-13(14)16/h5-6,8-9,17H,2-4H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHJPHFOZSJSLOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC#CC1(C2=CC=CC=C2NC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60933800
Record name 3-(Hex-1-yn-1-yl)-3H-indole-2,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60933800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149916-72-3
Record name 3-(1-Hexynyl)-3-hydroxy-2-indolinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149916723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Hex-1-yn-1-yl)-3H-indole-2,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60933800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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